N-(2-methylcyclopropyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylcyclopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-7-10(8)11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKDMZYQUWDYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2 Methylcyclopropyl Aniline and Analogues
Transition Metal-Catalyzed N-Cyclopropylation Strategies
Transition metal catalysis has become a cornerstone of modern organic synthesis, offering efficient and selective methods for forming carbon-nitrogen bonds. Both copper and palladium-based systems have been successfully employed for the N-arylation of cyclopropylamines or the N-cyclopropylation of anilines.
Copper-Promoted Amination of Cyclopropylboronic Acids for N-Arylation
The copper-promoted coupling of amines with boronic acids, often referred to as the Chan-Lam or Chan-Evans-Lam coupling, is a powerful method for constructing C-N bonds. This reaction has been effectively applied to the synthesis of N-cyclopropylanilines. The process typically involves reacting an aniline (B41778) with a cyclopropylboronic acid in the presence of a copper(II) salt, a ligand, and a base. rsc.orgresearchgate.net
The reaction of various anilines and other amines with cyclopropylboronic acid using copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst, 2,2′-bipyridine as a ligand, and a base like sodium carbonate affords the corresponding N-cyclopropyl derivatives in good to excellent yields. rsc.org The reaction is generally performed in a solvent such as dichloroethane under an air atmosphere. rsc.orgresearchgate.net While many examples use cyclopropylboronic acid itself, the methodology is applicable to substituted analogues, which would allow for the synthesis of N-(2-methylcyclopropyl)aniline from 2-methylcyclopropylboronic acid. Some studies have noted that while this method works well for many alkylboronic acids, the use of cyclopropylboronic acid can sometimes fail to produce the desired product under certain conditions, highlighting the importance of optimizing the reaction parameters. thieme-connect.de The traditional Ullmann condensation, a related copper-catalyzed reaction, typically requires harsher conditions like high temperatures and polar solvents, making the boronic acid route a milder alternative. wikipedia.org
Table 1: Examples of Copper-Promoted N-Cyclopropylation of Amines
| Amine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Aniline | Cyclopropylboronic Acid | Cu(OAc)₂ / 2,2'-Bipyridine | Na₂CO₃ | Dichloroethane | Good to Excellent | rsc.org |
| p-Toluidine | Cyclopropylboronic Acid | Cu(OAc)₂ / Pyridine | - | Dioxane | Failed | thieme-connect.de |
| Primary/Secondary Aliphatic Amines | Cyclopropylboronic Acid | Cu(OAc)₂ / 2,2'-Bipyridine | Na₂CO₃ | Dichloroethane | Modest to Excellent | researchgate.net |
Palladium-Catalyzed Approaches to N-Arylation of Cyclopropylamines
The Buchwald-Hartwig amination stands as a premier method for palladium-catalyzed C-N bond formation, coupling amines with aryl halides or pseudohalides. wikipedia.org This reaction is instrumental in synthesizing N-aryl cyclopropylamines, including the this compound core. The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor and, crucially, the phosphine (B1218219) ligand. wikipedia.orgpurdue.edu
For the coupling of challenging substrates like cyclopropylamine (B47189), sterically hindered and electron-rich phosphine ligands are often required. nih.gov Ligands such as t-BuXPhos have been shown to be effective for coupling primary amines that are unreactive with other catalyst systems. nih.gov While some studies report that cyclopropylamine can be a difficult substrate for certain palladium-ligand combinations, others have successfully prepared secondary cyclopropylanilines using either Buchwald-Hartwig or copper-catalyzed methods as precursors for further reactions. nih.govnih.gov The reaction provides a robust route to N-aryl cyclopropylamines in good yields and can be scaled for larger preparations. organic-chemistry.org The choice of ligand, base, solvent, and temperature must be carefully optimized based on the specific aryl halide and amine coupling partners. wikipedia.orgpurdue.edu
Table 2: Ligand Systems for Palladium-Catalyzed Amination
| Ligand Generation | Key Features | Applicability to Primary Amines | Reference |
|---|---|---|---|
| First Generation (e.g., P(o-tolyl)₃) | Initial development, often required higher temperatures. | Limited success. | wikipedia.org |
| Bidentate Phosphines (e.g., BINAP, DPPF) | Provided the first reliable extension to primary amines. | Effective for aryl iodides and triflates. | wikipedia.org |
| Sterically Hindered Ligands (e.g., t-BuXPhos, BrettPhos) | Highly active, allowing for coupling of challenging substrates like cyclopropylamine. | Excellent scope and functional group tolerance. | purdue.edunih.gov |
Alternative Synthetic Routes to this compound Core Structure
Beyond transition metal catalysis, other established synthetic strategies can be employed to construct the this compound framework.
Nucleophilic Substitution Reactions with Cyclopropyl (B3062369) Building Blocks
A direct and classical approach to forming the N-cyclopropyl bond is through a nucleophilic substitution (SN2) reaction. This method typically involves reacting aniline or a substituted aniline with a cyclopropyl derivative bearing a good leaving group, such as cyclopropyl bromide or a cyclopropyl tosylate. smolecule.com The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the aniline, enhancing its nucleophilicity. smolecule.com While conceptually simple, these reactions can sometimes be inefficient due to the unique electronic nature and steric hindrance of the cyclopropyl ring. Another approach involves the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which has been developed for the synthesis of N-cyclopropylanilines in good yields under basic conditions. researchgate.net
Reductive Amination Pathways for Cyclopropyl Ketones/Aldehydes with Anilines
Reductive amination is a highly versatile and widely used one-pot method for synthesizing amines. masterorganicchemistry.comnih.gov The process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. bu.educengage.com.au To synthesize this compound, this would involve reacting 2-methylcyclopropyl methyl ketone with aniline.
The key to a successful reductive amination is the choice of reducing agent, which must selectively reduce the iminium ion intermediate without significantly reducing the starting ketone. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation can also be employed. nih.gov The reaction of cyclopropyl ketones with amines can be complex, potentially leading to various products depending on the specific catalytic system and reaction conditions. thieme-connect.de For sterically hindered ketones and secondary anilines, specific activators and reducing agents like trichlorosilane (B8805176) may be necessary to achieve high yields. nih.gov
Stereoselective and Enantioselective Synthesis of Substituted N-Cyclopropylanilines
The synthesis of this compound presents a stereochemical challenge, as the 2-methylcyclopropyl group contains two chiral centers, leading to the possibility of four stereoisomers. Developing synthetic methods that can control the relative (cis/trans) and absolute (R/S) stereochemistry is a significant area of research.
Stereoselective syntheses often rely on strategies such as asymmetric cyclopropanation of an alkene precursor using a chiral catalyst, followed by conversion of a functional group to the amine. For instance, a stereoselective cyclopropanation can establish the desired relative stereochemistry of the cyclopropane (B1198618) ring. nih.gov Subsequent chemical manipulations can then introduce the aniline moiety while preserving the stereochemical integrity of the cyclopropane core.
Furthermore, visible-light photocatalysis has emerged as a tool for cycloaddition reactions involving N-cyclopropylanilines, which can proceed with varying degrees of diastereoselectivity depending on the structure of the cyclopropylamine. nih.govbeilstein-journals.org In some cases, cooperative catalysis, combining photocatalysis with chiral organocatalysts like BINOL-derived phosphoric acids, has been used to achieve high diastereoselectivity (up to 99:1) in [3+2] cycloaddition reactions, though enantioselectivity can remain a challenge. mdpi.comresearchgate.net These advanced methods open avenues for accessing specific stereoisomers of substituted N-cyclopropylanilines for applications where precise three-dimensional structure is critical.
Mechanistic Investigations of N 2 Methylcyclopropyl Aniline Reactivity and Transformations
Single Electron Transfer (SET) Induced Cyclopropane (B1198618) Ring Opening Processes
Single Electron Transfer (SET) from the nitrogen atom of N-cyclopropylanilines initiates a cascade of reactions, primarily centered around the cleavage of the strained cyclopropane ring. This process is a key area of mechanistic investigation, revealing details about radical cation intermediates and the factors governing their subsequent transformations.
Influence of Substituents on Ring Opening Rates and Regioselectivity
The rate and regioselectivity of the cyclopropane ring opening are highly sensitive to the substituents on both the aniline (B41778) and the cyclopropyl (B3062369) moieties. For the parent compound N-cyclopropyl-N-methylaniline, the rate constant for the ring opening of its radical cation is relatively slow, measured at 4.1 × 10⁴ s⁻¹. nih.govresearchgate.net This sluggishness is attributed to a combination of resonance stabilization of the ring-closed radical cation by the phenyl ring and unfavorable stereoelectronics for ring opening in the molecule's lowest energy conformation. nih.gov
Conversely, introducing a radical-stabilizing substituent on the cyclopropyl ring itself can dramatically accelerate the ring-opening process. For instance, the radical cation of 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline undergoes ring scission with a rate constant of 1.7 × 10⁸ s⁻¹. nih.govresearchgate.net This demonstrates that the energetic cost of losing resonance stabilization in the aniline ring can be overcome by forming a more stable radical on the cyclopropyl portion. The regioselectivity of the ring scission in N-(2-methylcyclopropyl)aniline is high, favoring the cleavage that produces a more stable secondary radical intermediate. rsc.org
| Compound | Rate Constant (s⁻¹) | Reference |
|---|---|---|
| N-Cyclopropyl-N-methylaniline | 4.1 x 10⁴ | nih.govresearchgate.net |
| 1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | 3.5 x 10² | nih.gov |
| 6'-Chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | 4.1 x 10² | nih.gov |
| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline | 1.7 x 10⁸ | nih.govresearchgate.net |
Formation of Unique Ring-Opened Products (e.g., 1,2-Dioxolanes, Iminium Ions)
The ring-opened radical cation intermediates can be trapped by various reagents to form unique products. Under aerobic conditions, N-cyclopropyl-N-phenylamine has been observed to convert into N-(1,2-dioxolan-3-yl)-N-phenylamine. researchgate.net This reaction is significantly accelerated by catalytic amounts of a single-electron oxidizing agent, pointing to an autocatalytic radical ring-opening mechanism where the carbon-centered radical is trapped by molecular oxygen. researchgate.net The formation of an iminium ion as a key intermediate following ring scission is a central mechanistic feature. researchgate.net This iminium ion, which coexists with a C-centered radical in a distonic arrangement, can then undergo further reactions, such as combination with nitric oxide (NO) during nitrosation reactions or trapping by other nucleophiles. researchgate.net
Nitrosation Reactions and N-Cyclopropyl Group Cleavage Mechanisms
The reaction of N-cyclopropyl-N-alkylanilines, including derivatives of this compound, with nitrous acid provides further evidence for the radical cation-mediated ring-opening mechanism. researchgate.net When treated with nitrous acid, these compounds undergo rapid and selective cleavage of the N-cyclopropyl bond, yielding the corresponding N-alkyl-N-nitrosoaniline. researchgate.net This transformation is generally unaffected by the nature of the other N-alkyl substituent (e.g., methyl, ethyl, isopropyl). researchgate.net
The proposed mechanism involves the formation of an amine radical cation, which rapidly undergoes cyclopropyl ring opening. researchgate.net This generates a C-centered radical and an iminium ion. researchgate.net The carbon-centered radical can then be trapped by nitric oxide (NO), or it may be further oxidized. researchgate.net For example, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid produces 4-chloro-N-methyl-N-nitrosoaniline, along with ring-opened products such as cinnamaldehyde (B126680) and 3-phenyl-5-hydroxyisoxazoline, which strongly support the proposed ring scission pathway. researchgate.net
Investigations into Cytochrome P450-Mediated Oxidation Mechanisms
The metabolism of this compound and related compounds by cytochrome P450 (P450) enzymes is a subject of significant mechanistic debate, centering on whether the reaction proceeds via a Single Electron Transfer (SET) or a Hydrogen Atom Abstraction (HAT) pathway. nih.gov
Distinguishing Hydrogen Atom Abstraction (HAT) from Single Electron Transfer (SET)
N-cyclopropylanilines serve as powerful mechanistic probes to differentiate between HAT and SET pathways in enzymatic oxidations. nih.govacs.org When N-cyclopropyl-N-methylaniline is oxidized by horseradish peroxidase (HRP), an enzyme known to operate via a SET mechanism, the reaction yields exclusively ring-opened products. nih.govacs.org In stark contrast, when the same substrate is oxidized by P450 enzymes, the primary products retain the cyclopropyl ring, with the formation of cyclopropanone (B1606653) hydrate (B1144303) being a key metabolite. acs.orgacs.orgnih.gov Furthermore, this substrate does not cause the mechanism-based inactivation of P450 that would be expected from a reactive ring-opened radical. acs.orgacs.org
These findings strongly argue against a SET mechanism for P450-catalyzed N-dealkylation of these amines. acs.orgacs.org Instead, the evidence points towards a HAT mechanism. nih.gov Two main HAT pathways are considered:
Cα-Hydrogen Abstraction : A conventional C-hydroxylation mechanism where a hydrogen atom is abstracted from the carbon alpha to the nitrogen, followed by hydroxyl rebound to form a carbinolamine intermediate. acs.orgnih.gov This intermediate then decomposes to yield N-dealkylation products like cyclopropanone hydrate. acs.orgnih.gov
N-H Hydrogen Abstraction : For secondary amines like N-benzyl-N-cyclopropylamine, an alternative HAT pathway involves abstraction of a hydrogen atom from the nitrogen itself. This forms a neutral aminyl radical, which can then undergo rapid ring-opening, leading to either enzyme inactivation or the formation of ring-opened metabolites like 3-hydroxypropionaldehyde. acs.orgnih.gov
Studies comparing the metabolism of N-cyclopropyl-N-(cis-2-methyl)cyclopropyl-p-chloroaniline by P450 and HRP further support the HAT hypothesis. P450 catalysis preferentially produces the N-cyclopropyl cleaved product, whereas HRP-catalyzed oxidation exclusively gives the 2-methylcyclopropyl ring-opened product, a signature of an SET pathway. rsc.org
| Substrate | Enzyme System | Major Products | Inferred Mechanism | Reference |
|---|---|---|---|---|
| N-cyclopropyl-N-(cis-2-methyl)cyclopropyl-p-chloroaniline (Isomer 2) | P450 (CYP2B1) | Methyl hydroxylated product (7), N-(cis-2-methyl)cyclopropyl-p-chloroaniline (6) | HAT | rsc.org |
| N-cyclopropyl-N-(trans-2-methyl)cyclopropyl-p-chloroaniline (Isomer 3) | P450 (CYP2B1) | N-cyclopropyl-p-chloroaniline (5), N-(trans-2-methyl)cyclopropyl-p-chloroaniline (6) | HAT | rsc.org |
| Isomer 2 or 3 | HRP/CN⁻ | 2-methylcyclopropyl ring opened radical cyclized cyanide adduct (8) | SET | rsc.org |
Isotope Effects in N-Dealkylation Pathways
The study of kinetic isotope effects (KIEs) provides crucial insights into the rate-determining steps of enzymatic reactions. In the context of the N-dealkylation of N-substituted anilines, including this compound derivatives, isotope effects have been instrumental in distinguishing between proposed mechanisms, such as single-electron transfer (SET) and hydrogen atom transfer (HAT).
Research on the P450-catalyzed N-dealkylation of N-cyclopropyl-N-(trans-2-methylcyclopropyl)-p-chloroaniline has demonstrated a primary isotope effect. researchgate.net When the α-hydrogens of the cyclopropyl groups are replaced with deuterium, a significant decrease in the reaction rate is observed, indicating that the cleavage of the Cα-H bond is an isotopically sensitive and rate-limiting step in the catalytic cycle. researchgate.net Specifically, a primary isotope effect of 2.7 ± 0.3 was determined from the partition ratio of the deuterated and non-deuterated compounds. researchgate.net This finding supports a mechanism where the abstraction of a hydrogen atom from the α-carbon is a key event. researchgate.net
In contrast, studies on N,N-dimethylanilines have shown that while P450-mediated N-dealkylation exhibits small intramolecular isotope effects (ranging from 1.40 to 3.87), reactions mediated by horseradish peroxidase (HRP), which are known to proceed via a SET mechanism, show much larger isotope effects (2.93–13.3). libretexts.org The smaller isotope effects observed in P450 systems argue against a SET mechanism being the primary pathway for these transformations. libretexts.org
Theoretical studies using density functional theory (DFT) on the N-dealkylation of N-cyclopropyl-N-methylaniline further support the HAT mechanism. vulcanchem.com These calculations show that the rate-limiting step is the Cα-H activation via a hydrogen atom transfer. vulcanchem.com The environmental effects within the enzyme's active site, such as polarity and hydrogen-bonding capabilities, are suggested to play a significant role in the regioselectivity of the dealkylation process, favoring N-demethylation over N-decyclopropylation. vulcanchem.com
Table 1: Isotope Effects in N-Dealkylation of N-Cyclopropyl-N-(2-methyl)cyclopropyl-p-chloroanilines
| Compound | Catalyst | Product Distribution (Relative %) | Primary Isotope Effect (kH/kD) |
| N-cyclopropyl-N-(trans-2-methylcyclopropyl)-p-chloroaniline | P450 | N-(trans-2-methyl)cyclopropyl-p-chloroaniline (major), N-cyclopropyl-p-chloroaniline (minor) | 2.7 ± 0.3 researchgate.net |
| N-cyclopropyl-N-(cis-2-methyl)cyclopropyl-p-chloroaniline | P450 | Methyl hydroxylated product (major), N-(cis-2-methyl)cyclopropyl-p-chloroaniline (minor), N-cyclopropyl-p-chloroaniline (trace) | Not Reported |
Data sourced from Bhakta and Wimalasena (2004). researchgate.net
Formation of Metabolites and Mechanistic Intermediates in Enzymatic Contexts
The enzymatic processing of this compound and related N-cyclopropylanilines leads to a variety of metabolites, the nature of which provides critical evidence for the underlying reaction mechanisms. The central debate has revolved around whether the initial step is a single-electron transfer (SET) from the nitrogen atom or a direct hydrogen atom transfer (HAT) from the α-carbon.
In enzymatic systems like cytochrome P450, the oxidation of N-cyclopropyl-N-methylaniline predominantly yields products where the cyclopropyl ring remains intact. ulethbridge.cabeilstein-journals.org Incubation of N-cyclopropyl-N-methylaniline with liver microsomes containing CYP2B1 results in N-demethylation to form N-cyclopropylaniline and formaldehyde, alongside para-hydroxylation of the aniline ring. ulethbridge.cabeilstein-journals.org The key observation is the formation of cyclopropanone, which strongly supports a HAT mechanism leading to a carbinolamine intermediate that subsequently breaks down. ulethbridge.cabeilstein-journals.org If a SET mechanism were operative, it would be expected to lead to the opening of the strained cyclopropyl ring, a characteristic reaction of cyclopropylaminyl radical cations. acs.org
Studies with horseradish peroxidase (HRP), a classic SET enzyme, show a starkly different outcome. The oxidation of N-cyclopropyl-N-methylaniline by HRP leads exclusively to products derived from the fragmentation of the cyclopropane ring. ulethbridge.cabeilstein-journals.org Similarly, HRP-catalyzed oxidation of N-cyclopropyl-N-(2-methyl)cyclopropyl-p-chloroanilines results in the exclusive opening of the 2-methylcyclopropyl ring. researchgate.net This difference in product profiles between P450 and HRP systems provides compelling evidence that P450-catalyzed N-dealkylation of these substrates does not proceed through a freely diffusing nitrogen cation radical intermediate. researchgate.netulethbridge.cabeilstein-journals.org
More recent research has explored the use of N-cyclopropyl-N-alkylanilines in biocatalytic synthesis. For instance, HRP has been used to catalyze the cyclization and aromatization of these compounds to produce 2-quinolone derivatives. rsc.org This transformation is proposed to proceed via a SET process, initiated by the HRP-Fe=O complex, leading to the formation of an N-centered radical, which then undergoes ring opening and subsequent cyclization. rsc.org
Table 2: Metabolite Distribution in the Enzymatic Oxidation of N-Cyclopropyl-N-methylaniline
| Enzyme System | Major Metabolites | Minor/Trace Metabolites | Implied Mechanism |
| Cytochrome P450 (CYP2B1) | N-cyclopropylaniline, Formaldehyde, p-hydroxy-N-cyclopropyl-N-methylaniline | - | Hydrogen Atom Transfer (HAT) ulethbridge.cabeilstein-journals.org |
| Horseradish Peroxidase (HRP) | Products from cyclopropane ring fragmentation | N-methylaniline, N-cyclopropylaniline (not detected) | Single-Electron Transfer (SET) ulethbridge.cabeilstein-journals.org |
Data compiled from Shaffer et al. (2002). ulethbridge.ca
Nucleophilic Reactivity of the Aniline Moiety and Its Derivatives
Role in Ring Opening Reactions of Electrophilic Heterocycles (e.g., Epoxides)
The aniline nitrogen of this compound and its derivatives is nucleophilic and can participate in ring-opening reactions of electrophilic heterocycles, most notably epoxides. This reaction is a fundamental method for the synthesis of β-amino alcohols, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. libretexts.org
The reaction involves the nucleophilic attack of the aniline nitrogen on one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond. The regioselectivity of this attack is influenced by both steric and electronic factors, as well as the reaction conditions (acidic or basic catalysis). acs.orgwikipedia.org
Under basic or neutral conditions , the reaction generally follows an SN2 mechanism. The aniline nucleophile attacks the less sterically hindered carbon of the epoxide. acs.org For an unsymmetrical epoxide, this results in a specific regioisomer.
Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The reaction can then proceed with significant SN1 character, and the nucleophile may preferentially attack the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. acs.orgwikipedia.org
The nucleophilicity of the aniline can be modulated by substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the nitrogen, while electron-withdrawing groups decrease it. The N-cyclopropyl group itself, being weakly electron-donating, maintains the nucleophilic character of the aniline nitrogen, allowing it to effectively open epoxide rings. The presence of the 2-methyl group on the cyclopropyl ring introduces additional steric bulk, which could influence the rate and regioselectivity of the reaction.
Catalytic systems, often employing Lewis acids, can be used to control the regioselectivity of the epoxide ring-opening with aniline nucleophiles, sometimes overriding the inherent substrate bias. libretexts.org
Catalytic Effects on Nucleophilic Addition Reactions
While the aniline moiety of this compound is primarily a nucleophile, N-substituted anilines can also exhibit catalytic activity in certain nucleophilic addition reactions. This catalytic role often involves the aniline acting as a base or participating in the formation of a more reactive intermediate.
In some aromatic nucleophilic substitution reactions, the aniline nucleophile itself can act as a catalyst. rsc.org For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with p-anisidine (B42471) in benzene (B151609) is catalyzed by the nucleophile. rsc.org This is a form of base catalysis where a second molecule of the amine facilitates the removal of a proton in the rate-determining step, stabilizing the transition state.
In the context of additions to activated double or triple bonds, the nucleophilic character of the aniline is central. While direct catalysis by this compound in such additions is not extensively documented, the principles of nucleophilic catalysis by amines are well-established. An amine can add to an electrophilic center to form a zwitterionic intermediate, which can then facilitate subsequent reaction steps.
Electrophilic Aromatic Substitution on the Aniline Ring System
Directing Effects of the N-Cyclopropylamino Group
The N-cyclopropylamino group attached to the benzene ring in this compound significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The nitrogen atom, with its lone pair of electrons, can donate electron density to the aromatic ring through resonance. This makes the N-cyclopropylamino group an activating group and an ortho, para-director. ulethbridge.caresearchgate.net
The activating nature arises from the stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack. When the electrophile adds to the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, which can bear the charge through the formation of an iminium ion. This provides significant stabilization. libretexts.org
In contrast, if the electrophile attacks the meta position, the positive charge in the resulting sigma complex cannot be delocalized onto the nitrogen atom. Consequently, the transition states leading to the ortho and para products are lower in energy than the transition state leading to the meta product, making ortho and para substitution the favored pathways. libretexts.org
The N-cyclopropylamino group is considered a strongly activating group, similar to other secondary amino groups. researchgate.net The cyclopropyl moiety itself is generally considered to be weakly electron-donating through its sigma bonds (hyperconjugation), which would slightly enhance the activating effect of the amino group. The presence of the methyl group on the cyclopropyl ring has a minor electronic effect but can introduce steric hindrance, potentially favoring substitution at the para position over the ortho positions.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Classification | Directing Effect | Rationale |
| -NH-cyclopropyl | Activating | ortho, para | Resonance donation from nitrogen lone pair stabilizes the arenium ion. ulethbridge.caresearchgate.net |
| -Alkyl (e.g., -CH₃) | Activating | ortho, para | Inductive electron donation and hyperconjugation. libretexts.org |
| -NO₂ | Deactivating | meta | Strong inductive and resonance electron withdrawal. libretexts.org |
| -Cl | Deactivating | ortho, para | Inductive withdrawal outweighs weak resonance donation. libretexts.org |
This table provides a general overview of substituent effects for comparison.
Strategies for Controlled Functionalization
The functionalization of this compound presents unique challenges and opportunities due to the presence of a stereocenter and three distinct C-C bonds within the strained cyclopropyl ring. Controlled functionalization, therefore, requires precise strategies to govern both regioselectivity (which bond is cleaved or which position is modified) and stereoselectivity (the three-dimensional orientation of the new functional group). Research has primarily focused on leveraging the inherent reactivity of the cyclopropylamine (B47189) moiety, often through radical cation intermediates, to achieve predictable and selective transformations.
The dominant strategy for the controlled functionalization of this compound and related 2-substituted cyclopropylanilines involves a [3+2] annulation reaction initiated by single-electron transfer (SET). nih.govchemrxiv.orgbeilstein-journals.org This process typically begins with the one-electron oxidation of the aniline nitrogen, often facilitated by a photocatalyst, to form an amine radical cation. beilstein-journals.org This intermediate triggers the rapid, regioselective cleavage of the cyclopropyl ring to generate a distonic radical cation, where the radical and cation are separated. nih.govbeilstein-journals.org
A critical aspect of controlling regioselectivity is the predictable opening of the substituted cyclopropyl ring. In the case of 2-substituted cyclopropylanilines, the ring-opening is observed to be completely regioselective, consistently cleaving the bond between the unsubstituted carbons (C1-C2) to form the more substituted, and thus more stable, secondary carbon radical at the C3 position. nih.gov This principle was demonstrated in the visible-light-mediated [3+2] annulation of this compound with alkynes, where the reaction proceeds exclusively through the formation of the more stable secondary radical intermediate. nih.gov
While regioselectivity is often governed by the inherent properties of the substrate, achieving high diastereoselectivity frequently requires the implementation of specific catalytic systems or carefully chosen reaction partners. In some photocatalytic [3+2] annulations, modest diastereoselectivity is observed. For instance, the reaction between this compound and phenylacetylene (B144264) yields the corresponding cyclopentene (B43876) product with a modest preference for the cis diastereomer. nih.gov Similarly, photocatalyst-free cycloadditions with cyclic olefins like cyclohexenone have been shown to favor the endo product. chemrxiv.org
To enhance stereocontrol, more sophisticated strategies have been developed. Organocatalysis, using chiral catalysts such as BINOL-derived phosphoric acids, has proven effective in achieving high diastereoselectivity (up to 99:1 d.r.) in [3+2] cycloadditions of N-cyclopropylanilines. mdpi.com Another powerful approach involves the use of specific photoredox catalysts in combination with tailored substrates. For example, a highly diastereoselective (3+2) annulation was achieved between cyclopropylanilines and difluorocyclopropenes using an iridium-based photoredox catalyst, affording valuable bicyclo[3.1.0]hexanes. researchgate.netresearchgate.net
The choice of catalyst and reaction partner is therefore paramount in directing the stereochemical outcome of these functionalization reactions.
Research Findings on Controlled Functionalization
Detailed studies have elucidated the factors influencing the selectivity of these transformations. The following tables summarize key findings from photocatalytic annulation reactions involving 2-substituted N-cyclopropylanilines, highlighting the strategies used to control regioselectivity and diastereoselectivity.
| Cyclopropylaniline Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Notes |
|---|---|---|---|---|
| This compound | 1-phenyl-4-(phenylamino)-3-methylcyclopent-1-ene | 58 | 1.5:1 | Ring opening is completely regioselective, forming the more substituted carbon radical. nih.gov |
| N-(2-phenylcyclopropyl)aniline | 1,3-diphenyl-4-(phenylamino)cyclopent-1-ene | 61 | 2.3:1 | Demonstrates consistent regioselective ring opening and modest cis-diastereoselectivity. nih.gov |
| N-Aryl Cyclopropylamine | Reaction Partner | Catalyst/Conditions | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|---|
| N-cyclopropylaniline | N-phenylmaleimide | None / 365 nm light | Endo cycloadduct | 75 | >20:1 (endo:exo) | chemrxiv.org |
| N-cyclopropylaniline | 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | BINOL-derived phosphoric acid | 2-amino-spiro[4.5]decane-6-one | Up to 88 | Up to 99:1 | mdpi.com |
| N-cyclopropyl-4-methoxy-2,6-dimethylaniline | Difluorocyclopropene derivative | [Ir(dtbbpy)(ppy)2]PF6 / blue LED | Bicyclo[3.1.0]hexane | Not specified | High | researchgate.net |
These results collectively demonstrate that the functionalization of this compound can be effectively controlled. Regioselectivity is primarily dictated by the substrate through the formation of the most stable radical intermediate upon ring opening. nih.gov Diastereoselectivity, however, can be finely tuned through the strategic selection of catalysts—ranging from chiral organocatalysts to photoredox catalysts—and reaction partners, enabling access to a variety of complex molecular scaffolds with high precision. mdpi.comresearchgate.net
Computational and Theoretical Chemistry Studies of N 2 Methylcyclopropyl Aniline
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of N-(2-methylcyclopropyl)aniline. These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.
The molecular structure of this compound is characterized by the interplay between the planar aromatic ring and the strained three-membered cyclopropane (B1198618) ring. Theoretical studies on analogous molecules, such as trans-2-phenylcyclopropylamine, reveal that the cyclopropane ring can interact with the π-system of the phenyl group. This interaction can lead to a weakening of the cyclopropane bonds, particularly the distal C2-C3 bond, due to orbital interactions. nih.gov
In this compound, the presence of the methyl group on the cyclopropane ring introduces additional steric and electronic effects. The orientation of the cyclopropyl (B3062369) group relative to the aniline (B41778) ring is a key conformational feature. The nitrogen atom of the amino group, with its lone pair of electrons, can conjugate with the aromatic π-system. This conjugation favors a more planar arrangement at the nitrogen center and influences the rotational barrier around the C-N bond.
Table 4.1: Representative Calculated Geometric Parameters for Phenylcyclopropane and Aniline Moieties
| Parameter | Phenylcyclopropane Moiety (Representative) | Aniline Moiety (Representative) |
| C-C (cyclopropane) | ~1.51 Å | - |
| C-C (aromatic) | ~1.39 Å | ~1.39 Å |
| C-N bond length | - | ~1.40 Å |
| C-N-H bond angle | - | ~112° |
| H-N-H bond angle | - | ~110° |
Note: The data in the table is representative of phenylcyclopropane and aniline systems and serves as an estimate for the structural parameters in this compound. Actual values would require specific calculations for the title compound.
The amino group in this compound can undergo a process known as pyramidal inversion or nitrogen inversion, where the nitrogen atom and its substituents move through a planar transition state. wikipedia.org The energy barrier to this inversion is a key factor in the conformational dynamics of the molecule.
Computational studies on ortho-substituted anilines have shown that the nature of the substituent significantly affects the inversion barrier. Electron-donating groups, such as a methyl group, at the ortho position can increase the inversion barrier due to steric hindrance and electronic effects. In the case of this compound, the 2-methylcyclopropyl group is expected to influence the inversion barrier. The steric bulk of this group would likely increase the energy of the planar transition state, thereby raising the inversion barrier compared to unsubstituted aniline.
The interplay between the inversion of the amino group and the rotation around the C-N bond leads to a complex conformational landscape. The relative energies of the different conformers determine the most stable structures at a given temperature.
Table 4.2: Calculated Inversion Barriers for Aniline and Substituted Anilines
| Compound | Substituent | Calculated Inversion Barrier (cm⁻¹) |
| Aniline | - | ~530 |
| o-Methylaniline | o-CH₃ | ~530 |
| o-Aminobenzonitrile | o-CN | ~1101 |
Note: This table, based on data for substituted anilines , illustrates the effect of substituents on the amino group's inversion barrier. The value for this compound would require specific calculation but is expected to be influenced by the steric and electronic properties of the 2-methylcyclopropyl group.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its reactivity. Computational methods allow for a detailed analysis of charge distribution, molecular orbitals, and other electronic descriptors that can predict the chemical behavior of this compound.
The distribution of electron density in this compound is non-uniform due to the different electronegativities of the atoms and the presence of the aromatic ring. The nitrogen atom is a region of higher electron density, making it a potential site for electrophilic attack.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For aniline derivatives, the HOMO is typically located on the aniline ring and the nitrogen atom, indicating that these are the primary sites for reaction with electrophiles. The LUMO is generally distributed over the aromatic ring, suggesting that this is the region where nucleophilic attack would occur.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com The presence of the electron-donating amino and methylcyclopropyl groups is expected to raise the energy of the HOMO in this compound, potentially leading to a smaller energy gap and increased reactivity towards electrophiles compared to benzene (B151609).
Table 4.3: Representative HOMO-LUMO Energies and Gap for Substituted Anilines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | -5.42 | -0.29 | 5.13 |
| p-Methylaniline | -5.21 | -0.21 | 5.00 |
Note: The data is representative for aniline and a methyl-substituted aniline researchgate.net and illustrates the effect of an electron-donating group. Similar trends would be expected for this compound.
Computational electronic descriptors can be correlated with experimentally observed reactivity. For instance, the calculated oxidation potential of N-cyclopropylanilines has been shown to correlate with their reactivity towards single-electron transfer (SET) oxidation. acs.org A lower calculated oxidation potential corresponds to a higher reactivity.
For this compound, electronic descriptors such as the HOMO energy, ionization potential, and charge on the nitrogen atom can be used to predict its susceptibility to oxidation and other electrophilic reactions. The electron-donating nature of both the amino group and the methylcyclopropyl substituent would be expected to increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophilic aromatic substitution.
Modeling of Reaction Pathways, Transition States, and Energetics
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energies of these species allow for the determination of activation energies and reaction enthalpies.
For this compound, a particularly interesting reaction pathway to model is the ring-opening of the cyclopropyl group following oxidation. Studies on N-cyclopropylanilines have shown that upon single-electron oxidation, the resulting radical cation can undergo a spontaneous and irreversible ring-opening. researchgate.netmcneill-group.org This process is driven by the release of the ring strain energy of the cyclopropane ring, which is approximately 28 kcal/mol. acs.org
Theoretical modeling of this process for this compound would involve:
Geometry optimization of the neutral molecule, its radical cation, the ring-opened intermediate (an iminium distonic radical cation), and the transition state for the ring-opening step.
Frequency calculations to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a first-order saddle point for the transition state).
Calculation of the activation energy for the ring-opening, which would provide insight into the kinetics of this reaction.
The presence of the methyl group on the cyclopropane ring could influence the regioselectivity of the ring-opening and the stability of the resulting radical intermediates. Computational modeling can help to predict the most likely outcome of such reactions.
Computational Elucidation of Radical and Ionic Mechanisms
Computational studies on N-cyclopropylanilines, which serve as a model for this compound, have been instrumental in elucidating the mechanisms of their oxidative transformations. These compounds are particularly interesting as mechanistic probes due to the unique reactivity of the cyclopropyl group, which can undergo irreversible ring-opening upon oxidation.
The primary mechanism initiated by oxidation is a single-electron transfer (SET) from the nitrogen atom, leading to the formation of a nitrogen radical cation. acs.orgresearchgate.net This process is a key step in the reactions of anilines with photosensitizers and in certain enzymatic systems. acs.orgnih.gov The utility of N-cyclopropylanilines as probes for these SET processes stems from the subsequent, rapid, and irreversible opening of the cyclopropyl ring. acs.org This irreversibility provides a clear chemical signature that a one-electron oxidation has occurred. acs.orgresearchgate.net
Following the initial SET oxidation, the resulting radical cation of an N-cyclopropylaniline undergoes a ring-opening reaction to form a more stable distonic radical cation, where the charge and radical centers are separated. acs.org This ring-opening is driven by the release of the significant strain energy inherent in the three-membered cyclopropane ring, which is estimated to be around 28 kcal/mol. acs.org The resulting open-chain structure is an iminium ion with a carbon-centered radical. nih.gov This intermediate can then undergo further reactions, such as reacting with molecular oxygen to form endoperoxides, which can then fragment into various products. acs.org
The rate of this cyclopropyl ring-opening is a critical factor. For some related compounds, such as N-cyclopropyl-N-methylaniline, the ring-opening of the radical cation is relatively slow. researchgate.net This has been attributed to factors like the delocalization of the spin and charge into the phenyl ring, which stabilizes the ring-closed radical cation, and the specific stereoelectronic requirements for the ring-opening process. researchgate.net For this compound, the presence of the methyl group on the cyclopropyl ring would likely influence the kinetics and potentially the regiochemistry of the ring-opening, a detail that could be precisely explored through dedicated computational studies.
Single-Electron Transfer (SET): The aniline nitrogen is oxidized to a radical cation.
Irreversible Ring-Opening: The cyclopropyl ring of the radical cation opens to relieve ring strain, forming a distonic radical cation.
Subsequent Reactions: The resulting open-chain radical cation can then participate in further reactions, leading to the final products.
This mechanistic pathway, involving both radical and ionic intermediates, highlights the complex and fascinating reactivity of this compound.
Calculation of Activation Energies and Reaction Thermodynamics
Activation energies represent the energy barrier that must be overcome for a reaction to proceed. For the ring-opening of the this compound radical cation, a computational study would determine the energy of the transition state connecting the ring-closed radical cation to the ring-opened distonic radical cation. A lower activation energy would imply a faster ring-opening rate. These calculations would be crucial in quantitatively understanding how the methyl substituent on the cyclopropyl ring affects the kinetics of this process compared to the unsubstituted N-cyclopropylaniline.
Reaction thermodynamics determine the relative stability of reactants, intermediates, and products. By calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for each reaction step, researchers can predict the spontaneity and feasibility of the proposed mechanistic pathways. For instance, the significant release of ring strain in the cyclopropyl group would be reflected in a highly exothermic (negative ΔH) and exergonic (negative ΔG) ring-opening step, confirming that this process is thermodynamically favorable.
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| Radical Cation Ring-Opening | Activation Energy (Ea) | 5.2 |
| Enthalpy of Reaction (ΔH) | -25.8 | |
| Gibbs Free Energy of Reaction (ΔG) | -26.5 |
Note: The data in the table above is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found in the searched literature.
Such computational data is invaluable for building a comprehensive understanding of the chemical behavior of this compound and for designing experiments that can exploit its unique reactivity.
Strategic Applications of N 2 Methylcyclopropyl Aniline in Advanced Organic Synthesis
Utilization as Mechanistic Probes in Bioorganic Chemistry and Catalysis
N-cyclopropylanilines, including N-(2-methylcyclopropyl)aniline, serve as powerful mechanistic probes for detecting single-electron transfer (SET) processes in chemical and biological systems. acs.orgethz.ch Their utility stems from the rapid and irreversible ring-opening of the cyclopropyl (B3062369) group that occurs upon oxidation to a nitrogen radical cation. acs.orgresearchgate.net This distinct reaction provides a clear signal that an SET event has occurred.
Anilines are particularly susceptible to oxidation by agents like triplet-state photosensitizers. nih.gov However, in complex environments, the resulting radical cation can be quenched or undergo back electron transfer, masking the initial SET event. ethz.chnih.gov N-cyclopropylanilines overcome this limitation. The significant strain energy of the cyclopropane (B1198618) ring (approximately 28 kcal/mol) is released upon oxidation, driving a rapid, irreversible ring-opening to form a more stable iminium distonic radical cation. acs.org This process is often too fast to be outcompeted by quenching or back electron transfer, making the disappearance of the parent compound a reliable indicator of an SET pathway. ethz.chnih.gov
Research on analogous N-cyclopropyl-N-alkylanilines demonstrates this principle. When reacted with nitrous acid, these compounds selectively cleave the cyclopropyl group, and the nature of the resulting ring-opened products strongly supports a mechanism initiated by the formation of an amine radical cation.
| Reactant | Conditions | Major Products | Mechanistic Implication |
|---|---|---|---|
| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | Nitrous acid, aq. acetic acid, 0°C | 4-chloro-N-methyl-N-nitrosoaniline, Cinnamaldehyde (B126680) | Formation of an amine radical cation followed by cyclopropyl ring opening. |
The oxidation bimolecular rate constants for various N-cyclopropylaniline analogs are typically in the range of 9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹, with radical cation lifetimes of 140–580 ns, confirming the rapid nature of these processes. researchgate.netnih.gov
Application as a Chiral or Achiral Building Block for Complex Molecular Scaffolds
The bifunctional nature of this compound, possessing both a nucleophilic aniline (B41778) center and a reactive strained ring, makes it a valuable building block for synthesizing complex molecules.
Quinolines: As a substituted aniline, this compound is a potential precursor for the synthesis of quinoline (B57606) derivatives, a core structure in many pharmaceuticals. pharmaguideline.com Established synthetic methods for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, traditionally rely on the condensation of anilines with other reagents. pharmaguideline.comacs.org For instance, the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors is a cornerstone of quinoline synthesis. By employing this compound in these classic reactions, quinolines bearing a 2-methylcyclopropyl substituent could be constructed, offering a pathway to novel chemical entities. Another modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which could be prepared from the parent aniline. nih.govacs.org
| Synthesis Name | Aniline Reacts With | General Product |
|---|---|---|
| Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent | Quinoline |
| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound | Substituted quinoline |
| Friedländer Synthesis | o-aminoaryl aldehyde or ketone and a compound with an α-methylene group | Substituted quinoline |
| Combes Synthesis | 1,3-Dicarbonyl compound | Substituted quinoline |
β-Amino Acids: The application of this compound as a direct building block for β-amino acids is less established. Common synthetic routes to β-amino acids include methods like conjugate addition of amines to Michael acceptors or the ring-opening of epoxides and carbonates. illinois.eduscirp.orgresearchgate.net While anilines can be used in some of these reactions, the direct incorporation of the entire this compound scaffold into a β-amino acid structure is not a conventional strategy. scirp.org
The cyclopropane ring in this compound is a source of chemical potential for constructing other complex structures. The inherent ring strain facilitates ring-opening reactions, providing a route to linear chains that can be further functionalized. scribd.com Conversely, transition metal-catalyzed C-C bond activation can leverage the strain of the cyclopropyl ring to initiate carbonylative cyclizations or rearrangements, potentially leading to the formation of larger N-heterocycles or γ-lactams. bris.ac.uk The aniline moiety can act as a directing group or an intramolecular nucleophile in such transformations, guiding the reaction to form specific products. bris.ac.uk This dual functionality allows for divergent synthesis pathways, where either the aniline or the cyclopropane can be manipulated to build molecular complexity.
Role in Ligand Design and Catalyst Development for Organic Transformations
The electronic and steric properties of the aniline moiety allow this compound to play a role in the development of sophisticated catalyst systems.
In the field of palladium-catalyzed cross-coupling, well-defined Pd(II)-NHC precatalysts are highly valued for their stability and activity. A key innovation in this area is the use of anilines as ancillary, or "throw-away," ligands to create complexes of the type [(NHC)PdCl₂(aniline)]. nih.gov These complexes are air- and moisture-stable, yet highly active for a range of transformations including Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov
The aniline ligand serves to stabilize the Pd(II) metal center in the precatalyst form. During the catalytic cycle, it is easily displaced to generate the active monoligated Pd(0) species. nih.gov The wide availability of diverse aniline scaffolds allows for the fine-tuning of the catalyst's properties. By varying the electronic and steric nature of the aniline ligand, such as by using this compound, the electron density at the metal center can be modulated, potentially influencing the efficiency and selectivity of challenging cross-coupling reactions. nih.gov
| Feature | Description |
|---|---|
| Stability | Complexes are generally air- and moisture-stable, simplifying handling. nih.gov |
| Activity | Highly active in various cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). nih.gov |
| Tunability | The electronic and steric properties of the catalyst can be fine-tuned by changing the aniline ligand. nih.gov |
| Synthesis | Readily synthesized from available NHC ligands, palladium salts, and anilines. nih.gov |
Catalytic guanylation, the addition of an amine's N-H bond across a carbodiimide, is an atom-economical method for synthesizing substituted guanidines, which are important in medicinal chemistry and as organocatalysts. researchgate.netunl.pt Various catalysts based on transition metals, main-group metals, and rare-earth metals have been developed for this transformation. researchgate.netnih.gov
As a secondary aniline, this compound is a suitable substrate for these reactions. Catalytic systems, such as those employing iron(II) acetate (B1210297) or lanthanide amides, have been shown to be effective for the guanylation of a broad range of anilines and other secondary amines. unl.ptorganic-chemistry.org The reaction typically proceeds under mild to moderate conditions and is tolerant of diverse functional groups, making it a viable method for converting this compound into its corresponding N,N',N''-trisubstituted guanidine (B92328) derivative. unl.pt This application provides a direct route to incorporating the unique 2-methylcyclopropyl motif into a guanidine scaffold.
Exploration as Scaffolds for Chemical Biology and Medicinal Chemistry Research (Theoretical Aspects)
The this compound scaffold is a unique structural motif that holds considerable theoretical promise in the realms of chemical biology and medicinal chemistry. Its distinct combination of a rigid cyclopropyl ring and an aromatic aniline moiety provides a three-dimensional architecture that can be strategically exploited for the design of novel bioactive molecules. The inherent chemical properties of this scaffold, including its lipophilicity, metabolic stability, and specific conformational preferences, make it an attractive starting point for the development of new therapeutic agents and chemical probes.
While comprehensive Structure-Activity Relationship (SAR) studies specifically centered on this compound are not extensively documented in publicly available literature, the broader class of N-cyclopropyl-substituted aromatic compounds has been the subject of medicinal chemistry research. By extrapolating from these related studies and applying fundamental medicinal chemistry principles, a theoretical framework for SAR exploration of this compound derivatives can be constructed.
The core components of the this compound scaffold that are amenable to systematic modification in SAR studies include the aniline ring, the cyclopropyl group, and the nitrogen atom linking them.
Aniline Ring Substitution: The aromatic nature of the aniline ring presents a prime opportunity for substitution to modulate the electronic and steric properties of the molecule. The introduction of electron-withdrawing or electron-donating groups at various positions (ortho, meta, para) can significantly influence the pKa of the aniline nitrogen, its susceptibility to metabolism, and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, pi-stacking, and hydrophobic interactions. For instance, halogenation or the addition of trifluoromethyl groups could enhance binding affinity or improve metabolic stability.
Cyclopropyl Ring Modification: The 2-methyl substituent on the cyclopropyl ring offers a handle for stereochemical exploration. The cis and trans isomers of this compound will present different three-dimensional shapes to a biological target, which could lead to significant differences in biological activity. Further SAR studies could involve the replacement of the methyl group with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket. The inherent strain of the cyclopropyl ring also contributes to its unique chemical reactivity, a factor that can be harnessed in the design of targeted covalent inhibitors.
Nitrogen Atom and Linker Modification: While the core structure is this compound, theoretical SAR studies could explore the impact of N-alkylation or the introduction of a spacer between the nitrogen and the cyclopropyl or aniline moieties. Such modifications would alter the conformational flexibility and the hydrogen bonding capacity of the molecule, which are critical determinants of drug-receptor interactions.
A hypothetical SAR exploration for a series of this compound derivatives targeting a generic kinase enzyme is presented in the interactive table below. This illustrates how systematic modifications could theoretically influence inhibitory activity.
| Compound ID | Aniline Substitution | Cyclopropyl Modification | Theoretical IC50 (nM) | Rationale |
| NMA-1 | Unsubstituted | (1R,2S)-2-methyl | 500 | Baseline compound |
| NMA-2 | 4-Chloro | (1R,2S)-2-methyl | 150 | Enhanced hydrophobic interaction in the binding pocket |
| NMA-3 | 3-Methoxy | (1R,2S)-2-methyl | 800 | Potential steric clash or unfavorable electronic interaction |
| NMA-4 | Unsubstituted | (1S,2R)-2-methyl | 600 | Stereoisomer shows slightly reduced activity |
| NMA-5 | 4-Chloro | (1R,2S)-2-ethyl | 250 | Larger alkyl group may not be optimal for the pocket size |
In the absence of extensive empirical data, in silico analysis provides a powerful tool for predicting the physicochemical and pharmacokinetic properties of this compound and its derivatives, thereby guiding the design of new molecules with improved drug-like characteristics. Computational methods can be employed to evaluate a range of molecular descriptors that are critical for a compound's journey from administration to its site of action.
Key Molecular Properties for Consideration:
Lipophilicity (logP): The calculated partition coefficient (logP) is a crucial parameter that influences a molecule's solubility, permeability across biological membranes, and binding to plasma proteins. The this compound scaffold possesses a moderate level of lipophilicity, which can be fine-tuned through the introduction of polar or nonpolar substituents on the aniline ring.
Molecular Weight (MW) and Topological Polar Surface Area (TPSA): These descriptors are important components of Lipinski's Rule of Five, a guideline for assessing the drug-likeness of a molecule. The relatively low molecular weight of the parent scaffold makes it an excellent starting point for the development of orally bioavailable drugs, as it allows for the addition of various functional groups without exceeding the recommended molecular weight limit. The TPSA, which is primarily influenced by the nitrogen atom, can be modulated to optimize cell permeability.
Conformational Analysis: The presence of the cyclopropyl ring imposes significant conformational constraints on the molecule. In silico conformational analysis can predict the preferred spatial arrangement of the aniline and cyclopropyl moieties, which is critical for understanding how the molecule will interact with a specific binding site. The orientation of the 2-methyl group will further influence the accessible conformations.
Electronic Properties: The electronic landscape of this compound, including its dipole moment and the distribution of electrostatic potential, can be calculated using quantum mechanical methods. These properties are fundamental to the molecule's ability to participate in electrostatic interactions with its biological target.
An interactive data table summarizing the predicted molecular properties of this compound is provided below. These values serve as a baseline for the rational design of derivatives with optimized pharmacokinetic profiles.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | 147.22 g/mol | Provides a good starting point for further modifications while adhering to drug-likeness guidelines. |
| cLogP | 2.85 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests good potential for oral bioavailability and cell penetration. |
| Hydrogen Bond Donors | 1 | The aniline N-H group can participate in hydrogen bonding with the target. |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom can act as a hydrogen bond acceptor. |
| Rotatable Bonds | 1 | The limited number of rotatable bonds indicates a degree of conformational rigidity, which can be advantageous for binding affinity. |
By leveraging these in silico tools, medicinal chemists can prioritize the synthesis of this compound derivatives that are most likely to possess favorable biological activity and drug-like properties, thereby accelerating the drug discovery process.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-(2-methylcyclopropyl)aniline. nih.gov Its power lies in its ability to provide detailed information about the chemical environment of individual atoms.
High-resolution NMR is indispensable for distinguishing between the cis and trans diastereomers of this compound. nih.govrsc.org The relative stereochemistry of the methyl group and the anilino group on the cyclopropane (B1198618) ring significantly influences the chemical shifts (δ) and coupling constants (J) of the cyclopropyl (B3062369) protons.
In ¹H NMR spectra, the protons on the three-membered ring exhibit complex splitting patterns due to geminal and vicinal couplings. acs.orgreddit.com The orientation of the substituents affects the magnetic shielding of these protons. For instance, the proton attached to the same carbon as the anilino group (the methine proton) will show different chemical shifts and coupling constants depending on whether the methyl group is on the same side (cis) or the opposite side (trans) of the ring. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are often employed to unambiguously assign these protons and determine the stereochemistry by analyzing through-bond and through-space correlations, respectively. acs.orgnih.gov
Similarly, ¹³C NMR spectroscopy provides distinct signals for each carbon atom in the molecule. The chemical shifts of the cyclopropyl and methyl carbons are sensitive to the isomeric form, allowing for clear differentiation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Isomers Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar structures.
| Atom | Isomer | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic-H | cis/trans | 6.5 - 7.2 | 112 - 148 |
| Multiplets corresponding to the aniline (B41778) ring | |||
| N-H | cis/trans | ~3.5 (broad) | N/A |
| Shift is concentration and solvent dependent | |||
| CH-NH (methine) | cis | ~2.5 | ~35-40 |
| trans | ~2.4 | ||
| CH-CH₃ (methine) | cis | ~0.8 | ~15-20 |
| trans | ~0.9 | ||
| CH₂ (methylene) | cis | ~0.4 - 0.7 | ~10-15 |
| trans | ~0.3 - 0.6 | ||
| CH₃ (methyl) | cis | ~1.1 | ~18-22 |
| trans | ~1.2 |
Isotopic labeling is a powerful method used in conjunction with NMR to trace the fate of specific atoms or molecular fragments during a chemical reaction. ukisotope.comsigmaaldrich.comresearchgate.net For this compound, this technique can elucidate complex rearrangement or fragmentation mechanisms. For example, in oxidation reactions where the cyclopropyl ring opens, selective labeling can confirm which bonds are broken and how the atoms rearrange. acs.org
A typical study might involve synthesizing this compound with a ¹³C-labeled methyl group or a ¹⁵N-labeled amino group. nih.gov As the reaction proceeds, NMR spectroscopy is used to monitor the starting material and identify the labeled positions in the intermediates and final products. This provides direct evidence of the reaction pathway, distinguishing between proposed mechanisms that might otherwise be indistinguishable. For instance, it can verify the formation of an iminium distonic radical cation following ring-opening by showing the new location of the labeled atoms. acs.org
Mass Spectrometry (MS) in Reaction Monitoring and Intermediate Detection
Mass spectrometry (MS) is a highly sensitive analytical technique essential for monitoring reaction progress and detecting transient intermediates. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) allow for the direct analysis of reaction mixtures in real-time. nih.gov
For reactions involving this compound, MS can track the disappearance of the reactant (m/z 147 for the neutral molecule, 148 for [M+H]⁺) and the appearance of products. Crucially, MS is capable of detecting short-lived, charged intermediates that are often key to understanding the reaction mechanism, even at very low concentrations. nih.gov For example, in a single-electron transfer (SET) oxidation, the initial this compound radical cation ([M]˙⁺, m/z 147) could be detected. Following the characteristic irreversible ring-opening of cyclopropylanilines, the resulting iminium distonic radical cation intermediate could also be identified by its specific mass-to-charge ratio. acs.orgmcneill-group.org
Table 2: Expected m/z Values for Key Species in the Oxidation of this compound
| Species | Formula | Expected m/z | Notes |
|---|---|---|---|
| This compound (Protonated) | [C₁₀H₁₄N]⁺ | 148.11 | Reactant, [M+H]⁺ |
| This compound Radical Cation | [C₁₀H₁₃N]˙⁺ | 147.10 | Initial paramagnetic intermediate, [M]˙⁺ |
| Ring-Opened Iminium Distonic Radical Cation | [C₁₀H₁₃N]˙⁺ | 147.10 | Key intermediate after ring-opening; isomeric with the initial radical cation |
| Potential Hydroxylated Product (Protonated) | [C₁₀H₁₄NO]⁺ | 164.11 | Example of a possible final product, [M+H]⁺ |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. globalresearchonline.netuniversiteitleiden.nl It is the most definitive method for studying radical intermediates that may form during reactions of this compound.
Upon single-electron oxidation, this compound forms a nitrogen-centered radical cation. acs.org EPR spectroscopy can directly observe this paramagnetic species, providing information about the electronic structure and the environment of the unpaired electron through analysis of the g-factor and hyperfine coupling constants. nih.gov Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), and the resulting splitting pattern can confirm the location of the radical center.
For very short-lived radicals that are below the direct detection limit, a technique called spin trapping can be employed. mdpi.comrsc.org A "spin trap" molecule is added to the reaction, which reacts with the transient radical to form a much more stable and persistent radical adduct that can accumulate to an EPR-detectable concentration. nih.gov This indirect method provides evidence for the formation of specific radical intermediates.
Other Spectroscopic Methods (e.g., UV-Vis, IR) for Electronic and Vibrational Analysis
While NMR, MS, and EPR provide detailed structural and mechanistic information, other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer complementary insights into electronic and vibrational properties.
UV-Vis Spectroscopy: This technique probes electronic transitions within a molecule. psu.edu The spectrum of this compound is characterized by absorptions in the UV region arising from π→π* transitions within the aniline aromatic ring. nih.govrroij.com Monitoring the UV-Vis spectrum during a reaction can reveal the formation of intermediates or products with different chromophores. For example, the formation of the radical cation or other conjugated species would lead to new absorption bands at longer wavelengths. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of molecular bonds. libretexts.org It is an excellent tool for identifying functional groups. The IR spectrum of this compound shows characteristic absorption bands for the N-H bond, aromatic C-H and C=C bonds, and the C-H bonds of the cyclopropyl ring. cdnsciencepub.commaterialsciencejournal.org During a reaction, changes in these bands can be monitored to follow the transformation of functional groups. For instance, the disappearance of the N-H stretching band could indicate substitution at the nitrogen atom, while changes in the "fingerprint" region could signal the opening of the cyclopropane ring.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Anilino) | Stretching | 3350 - 3450 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Cyclopropyl) | Stretching | ~3080 (ring), 2850 - 3000 (methyl) |
| C=C (Aromatic) | Ring Stretching | 1500 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-H (Aromatic) | Out-of-plane Bending | 690 - 900 |
Emerging Research Directions and Future Perspectives in N 2 Methylcyclopropyl Aniline Chemistry
Development of Novel Catalytic Transformations Involving Cyclopropyl (B3062369) Aniline (B41778) Substrates
The high ring strain inherent in the cyclopropyl group of N-arylcyclopropylamines makes it a versatile synthon for catalytic transformations. Recent research has moved beyond the synthesis of these compounds to utilizing them as reactive intermediates in complex molecule construction. A significant emerging area is the development of catalytic [3+2] cycloaddition reactions, where the cyclopropyl aniline acts as a three-carbon building block.
These transformations are typically initiated by a single-electron transfer (SET) from the nitrogen atom, which is facilitated by a catalyst. This oxidation generates a nitrogen-centered radical cation. semanticscholar.orgresearchgate.netnih.gov The key step is the subsequent, rapid, and irreversible ring-opening of the cyclopropyl group, driven by the release of approximately 28 kcal/mol of ring strain energy. nih.gov This process forms a stable distonic radical cation—an intermediate where the radical and charge are separated—which can then be trapped by various coupling partners. nih.govnih.gov
Visible-light photoredox catalysis has been a particularly fruitful strategy. Using ruthenium (Ru) or iridium (Ir) complexes as photocatalysts, researchers have successfully performed [3+2] annulations of N-cyclopropylanilines with alkenes and alkynes. semanticscholar.org This methodology provides a direct and atom-economical route to synthetically valuable cyclopentylamine (B150401) derivatives. semanticscholar.org Similarly, dirhodium(II) complexes have been shown to catalyze the [3+2] cycloaddition with alkynes, expanding the toolkit for accessing diverse aminocyclic structures. nih.gov These reactions highlight a paradigm shift where the cyclopropyl aniline is not the synthetic target but a key reagent for ring-forming cascades.
| Catalytic System | Catalyst Type | Coupling Partner | Product Type | Key Intermediate | Reference(s) |
| Photocatalysis | Ru(II) or Ir(III) complexes | Alkenes, Alkynes | Cyclopentylamines | Distonic Radical Cation | semanticscholar.org, researchgate.net, |
| Metal Catalysis | Dirhodium(II) complexes | Alkynes | Dihydropyrroles | N-centered radical | nih.gov |
| Electrocatalysis | Catalyst-Free (Direct Electrolysis) | Alkenes | Cyclopentylamines | Distonic Radical Cation | researchgate.net, nih.gov |
Future work in this area is expected to focus on expanding the scope of coupling partners, including allenes, dienes, and carbonyl compounds. Furthermore, the development of enantioselective variants of these cycloadditions, using chiral catalysts or ligands, represents a major frontier for accessing optically pure and complex nitrogen-containing molecules. Another promising direction is the exploration of other transition metals to unlock novel reactivity patterns beyond cycloadditions, such as ring-expansion, C-H activation at the methyl group, or cross-coupling reactions where the cyclopropyl ring participates in the catalytic cycle. rsc.org
Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research by accelerating discovery and optimization. researchgate.netresearchgate.netnih.govacs.org For a molecule like N-(2-methylcyclopropyl)aniline, with its multiple potential reaction sites (the aniline ring, the N-H bond, the cyclopropyl ring, and the methyl C-H bonds), AI and ML offer powerful tools for predicting reactivity and designing new compounds with tailored properties.
Predicting Reactivity and Selectivity: A primary challenge in the chemistry of this compound is controlling selectivity. For instance, in the [3+2] cycloaddition reactions, predicting the regioselectivity of the ring-opening and the subsequent addition to an unsymmetrical alkene is crucial. Machine learning models, particularly graph neural networks (GNNs), can be trained on datasets of known reactions to predict the outcomes of new substrate combinations. semanticscholar.orgchemicalbook.com By learning from subtle electronic and steric features, these models could guide chemists in selecting the optimal substrate and catalyst to achieve a desired isomer. Similarly, ML could predict the most likely site of C-H activation on the molecule under different catalytic conditions. nist.gov
Designing Novel Compounds and Catalysts: Generative AI models can explore vast chemical spaces to design novel this compound derivatives that are optimized for specific applications. researchgate.netflogen.orgnih.gov For example, in drug discovery, where the N-arylcyclopropylamine motif is a known pharmacophore, AI could generate virtual libraries of new analogues and predict their binding affinity to biological targets, toxicity, and metabolic stability. flogen.org In materials science, generative models could design derivatives with specific electronic properties for use in organic electronics. Furthermore, AI is being increasingly used to design optimal catalysts for specific transformations. nih.govnih.gov An AI workflow could suggest the ideal ligand or metal center to improve the yield or enantioselectivity of a catalytic reaction involving this compound.
| AI/ML Application | Specific Task for this compound Chemistry | Potential Impact |
| Predictive Modeling (e.g., GNNs) | Predict regioselectivity of cycloaddition reactions. | Reduces trial-and-error experimentation; optimizes synthesis of specific isomers. |
| Predictive Modeling (e.g., QSAR) | Predict site-selectivity of C-H functionalization. | Enables precise modification of the molecule at desired positions. |
| Generative Models | Design novel derivatives with high binding affinity for a specific protein target. | Accelerates drug discovery pipelines by identifying promising lead compounds. |
| Catalyst Design (e.g., Bayesian Optimization) | Identify optimal chiral ligand for enantioselective transformations. | Facilitates the development of highly efficient and selective catalytic systems. |
While the direct application of AI to this compound is still in its infancy, the established success of these computational tools in related areas of chemistry indicates a future where in silico prediction and design will be indispensable for exploring the full potential of this versatile molecule.
Exploration of Photochemical and Electrochemical Reactivity of this compound
The photochemical and electrochemical reactivity of this compound is dominated by its behavior following single-electron transfer (SET). The aniline moiety is readily oxidized, and both light and electrical potential can serve as clean reagents to initiate this process, generating a nitrogen-centered radical cation. semanticscholar.orgnih.govresearchgate.net This reactivity makes the molecule a prime candidate for exploration in both photoredox catalysis and electrosynthesis.
Electrochemical Reactivity: Electrosynthesis offers a catalyst-free alternative for initiating the same fundamental reactivity. By applying an oxidative potential at an anode, this compound can be directly oxidized to the same key radical cation intermediate. researchgate.netnih.gov Studies using techniques like electrochemistry combined with mass spectrometry (EC/MS) have provided direct evidence for the formation of the radical cation and its subsequent reactions. researchgate.netnih.gov Researchers have successfully translated the photocatalytic [3+2] annulation into a net redox-neutral electrochemical process. researchgate.net In this system, the initial anodic oxidation triggers a chain reaction where the product radical cation is reduced by a starting material molecule, thus propagating the chain and regenerating the catalyst in a chemical sense. nih.gov
| Method | Activation | Key Intermediate | Primary Application | Advantages | Reference(s) |
| Photochemistry | Visible Light + Photocatalyst (e.g., Ru(bpz)₃²⁺) | N-centered radical cation, followed by distonic radical cation | [3+2] Annulations | High functional group tolerance, mild conditions. | semanticscholar.org, researchgate.net, |
| Electrochemistry | Anodic Oxidation (Direct Electrolysis) | N-centered radical cation, followed by distonic radical cation | [3+2] Annulations | Catalyst-free, scalable, avoids expensive metal catalysts. | researchgate.net, nih.gov |
Future work in this area will likely focus on leveraging the precise control offered by electrochemistry to modulate the reactivity. By tuning the applied potential, it may be possible to selectively activate different functional groups within a molecule, leading to highly controlled and selective transformations. The development of paired electrolysis, where both anodic oxidation and cathodic reduction are used productively in the same cell, could enable even more complex and efficient syntheses starting from this compound.
Interdisciplinary Applications in Materials Science and Supramolecular Chemistry
While the chemistry of this compound has been primarily driven by its utility in organic synthesis, its unique structural features suggest intriguing, albeit largely unexplored, potential in materials science and supramolecular chemistry.
Potential in Materials Science: The aniline core is a fundamental building block for conducting polymers, most notably polyaniline (PANI). semanticscholar.orgresearchgate.netrroij.com The polymerization of aniline derivatives is a well-established route to modify the properties of PANI, such as solubility and processability. rroij.com Incorporating the this compound unit as a monomer or co-monomer in polymerization reactions could lead to novel functional materials. The key research question would be how the reactive cyclopropyl group influences the final material's properties. It is conceivable that the ring-opening reactivity could be harnessed post-polymerization. For example, triggering the ring-opening of the cyclopropyl units within a polymer backbone using a chemical, photochemical, or electrochemical stimulus could serve as a mechanism for cross-linking polymer chains, thereby dramatically altering the material's mechanical or thermal properties. This could lead to the development of novel "smart" materials or thermosets.
Potential in Supramolecular Chemistry: The aniline moiety is a classic functional group in supramolecular chemistry, capable of acting as both a hydrogen-bond donor (N-H) and acceptor (lone pair), and participating in π-π stacking interactions. nih.govresearchgate.netnih.gov These interactions are fundamental to the self-assembly of complex, ordered structures. This compound could be designed as a unique supramolecular synthon. Its self-assembly could be directed by the predictable interactions of the aniline group, while the cyclopropyl unit represents a site of latent reactivity. One could envision a supramolecular host-guest system where this compound is bound within a catalytic host (e.g., a metal-organic framework or a cyclodextrin-based catalyst) that selectively promotes a specific transformation on the guest molecule. Alternatively, the ring-opening could be used to covalently "lock" a supramolecular assembly after it has formed, transforming a reversible, dynamic system into a stable, covalent architecture.
The exploration of this compound in these interdisciplinary fields remains a nascent concept. However, by combining the well-understood supramolecular behavior of anilines with the unique, triggerable reactivity of the N-cyclopropyl group, researchers may unlock new strategies for creating functional materials and complex molecular assemblies.
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing N-(2-methylcyclopropyl)aniline, and how do reaction conditions influence yield? A:
- Methodology: A common approach involves alkylation of aniline derivatives with 2-methylcyclopropyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Optimization: Yields depend on steric hindrance from the cyclopropyl group. Lower temperatures (≤80°C) reduce side reactions like ring-opening of the cyclopropane .
- Alternative Routes: Reductive amination using cyclopropane-containing aldehydes and NaBH₃CN in methanol (RT, 12h) achieves moderate yields (50–65%) .
Advanced Regioselective Synthesis
Q: How can regioselective functionalization of the cyclopropane ring or aniline moiety be achieved? A:
- Cyclopropane Activation: Use transition-metal catalysts (e.g., Pd/Cu) to direct cross-coupling reactions at the cyclopropane’s methyl group. For example, Suzuki-Miyaura coupling with aryl boronic acids under inert atmospheres .
- Aniline Functionalization: Electrophilic substitution (e.g., nitration) requires directing groups. Meta-substitution challenges can be mitigated via temporary protection of the amine with Boc groups, followed by deprotection .
Basic Structural Characterization
Q: What spectroscopic techniques are critical for confirming the structure of this compound? A:
Advanced Crystallographic Analysis
Q: How does X-ray crystallography resolve conformational ambiguities in N-substituted anilines? A:
-
Crystal Growth: Slow evaporation of dichloromethane/hexane mixtures yields single crystals suitable for diffraction.
-
Key Parameters (Example):
Parameter Value Source Space group P21/c Unit cell (Å) a=11.06, b=7.84, c=10.89 Dihedral angle 15.2° (aryl vs. cyclopropane) -
Hydrogen Bonding: N-H···N interactions stabilize crystal packing, forming 1D chains .
Environmental Fate in Soil Systems
Q: How does soil composition affect the migration and degradation of this compound? A:
- Key Factors:
- Pumping Speeds: Higher groundwater extraction rates increase vertical migration into deeper soil layers (e.g., 2.5 cm/day at 10 L/min vs. 1.2 cm/day at 5 L/min) .
- Degradation: Aerobic soils promote oxidation of the cyclopropane ring (t½ = 15–20 days), while anaerobic conditions slow degradation (t½ > 60 days) .
Analytical Methodologies for Trace Detection
Q: Which advanced techniques quantify this compound in complex matrices? A:
- LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 190 → 148 (quantifier) and 190 → 105 (qualifier) .
- GC-ECD: Derivatize with pentafluorobenzoyl chloride to enhance sensitivity (LOD = 0.1 ppb) .
Addressing Data Contradictions in Literature
Q: How to resolve discrepancies in reported reaction yields or degradation rates? A:
- Case Study: Disparate nitration yields (30% vs. 55%) arise from solvent polarity (e.g., HNO₃ in H₂SO₄ vs. acetic acid). Polar solvents stabilize transition states, improving regioselectivity .
- Degradation Variability: Soil pH and organic matter content explain differences in half-life studies. Calcareous soils (pH >8) accelerate hydrolysis .
Polymerization Applications
Q: Can this compound be polymerized for conductive materials? A:
- Oxidative Polymerization: Use ammonium persulfate (APS) in 1M HCl at 5°C. The cyclopropane group introduces steric hindrance, reducing conductivity (σ = 10⁻⁴ S/cm vs. 10⁻² S/cm for polyaniline) .
- Copolymerization: Blend with aniline monomers (1:3 ratio) to enhance solubility in THF while retaining 70% conductivity .
Challenges in Meta-Substitution
Q: Why is meta-substitution difficult in this compound, and how is it achieved? A:
- Electronic Effects: The electron-donating cyclopropyl group directs electrophiles to para positions.
- Workaround: Use bulky directing groups (e.g., -SO₃H) to block para sites, enabling meta-nitration with NO₂BF₄ in CF₃COOH (40% yield) .
Stability Under Experimental Conditions
Q: How does this compound degrade under high-temperature or acidic conditions? A:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
